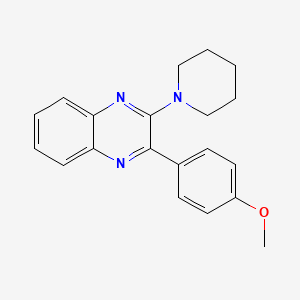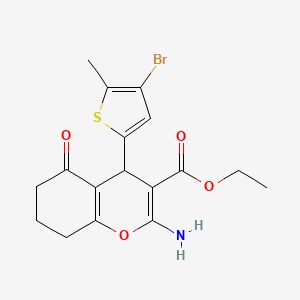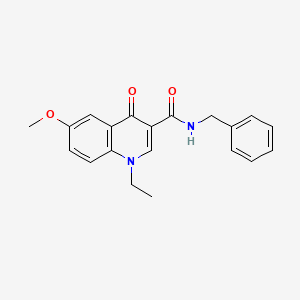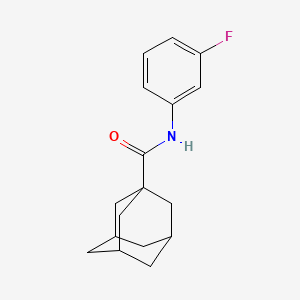![molecular formula C12H12O3 B4896546 [5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
[5-(4-methoxyphenyl)-2-furyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-methoxyphenyl)-2-furyl]methanol, also known as Furfuryl 4-methoxyphenyl methanol (FMOM), is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a derivative of furfuryl alcohol and has a furan ring structure with a methoxyphenyl group attached at position five. FMOM has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mecanismo De Acción
The exact mechanism of action of FMOM is not fully understood, but it is believed to act through a variety of pathways. FMOM has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, FMOM has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects
FMOM has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. FMOM has also been found to inhibit the expression of inflammatory mediators such as iNOS and COX-2. In animal studies, FMOM has been shown to reduce the severity of inflammatory diseases such as colitis and arthritis. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMOM has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a versatile tool for studying various disease processes. However, there are also some limitations to using FMOM in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, FMOM has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several areas of future research that could be explored with FMOM. One potential direction is to investigate the compound's potential as a neuroprotective agent. FMOM has been shown to inhibit the production of inflammatory cytokines that are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is to explore the use of FMOM as an antimicrobial agent. The compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Finally, further studies are needed to fully understand the toxicity and side effects of FMOM, particularly in vivo, in order to assess its potential for use in human medicine.
Métodos De Síntesis
FMOM can be synthesized via the condensation reaction between furfuryl alcohol and p-anisaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography. The yield of FMOM is typically around 80-90%.
Aplicaciones Científicas De Investigación
FMOM has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor effects, making it a promising candidate for the development of new drugs. FMOM has also been investigated for its potential as a neuroprotective agent and for its ability to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAPZNMAHAPRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6049111 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896464.png)
![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)

![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)


![(3S*)-4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,3-dimethyl-2-piperazinone](/img/structure/B4896513.png)

![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4896523.png)
![9-(2-furyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4896531.png)
![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4896543.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)